![molecular formula C18H18N2O3 B14487550 Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 64581-03-9](/img/structure/B14487550.png)
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-1-en-1-yl group attached to a benzoate moiety, with an ethoxyphenyl diazenyl substituent. The presence of the diazenyl group imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the diazotization of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves esterification to introduce the prop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or esters.
Applications De Recherche Scientifique
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and neuroprotective properties.
(E)-Prop-1-en-1-yl propanedithioate:
Uniqueness
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate stands out due to its specific diazenyl and ethoxyphenyl substituents, which impart distinct chemical reactivity and potential bioactivity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
64581-03-9 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
prop-1-enyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-23-18(21)14-5-7-15(8-6-14)19-20-16-9-11-17(12-10-16)22-4-2/h3,5-13H,4H2,1-2H3 |
Clé InChI |
JEGPOMOCHZVHQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
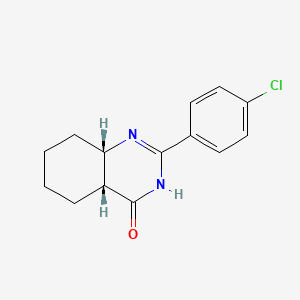
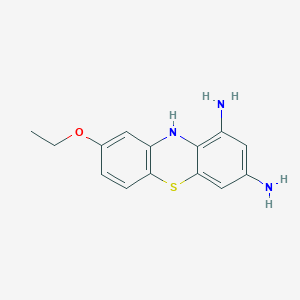
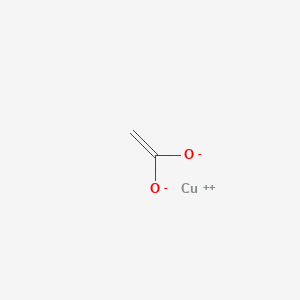

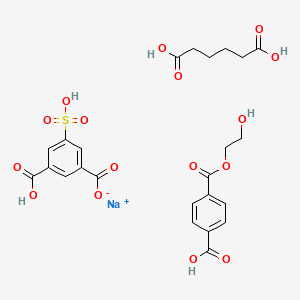

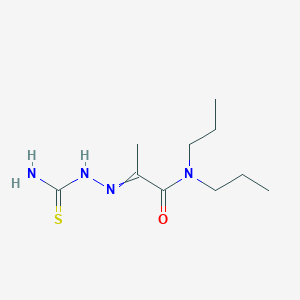
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
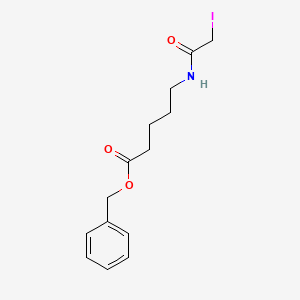
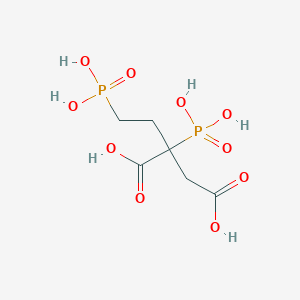
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
